Ethanol, 2-[[(2-fluoro-4-pyridinyl)methyl]methylamino]-
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Overview
Description
ETHANOL,2-[[(2-FLUORO-4-PYRIDINYL)METHYL]METHYLAMINO]- is a chemical compound with the molecular formula C9H13FN2O. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHANOL,2-[[(2-FLUORO-4-PYRIDINYL)METHYL]METHYLAMINO]- typically involves the fluorination of pyridine derivatives. For instance, 3-bromo-2-nitropyridine can react with Bu4N+F− in DMF at 20°C to form 2-fluoro-3-bromopyridine . This intermediate can then undergo further reactions to introduce the ethanol and methylamino groups.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimized reaction conditions for large-scale production. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
ETHANOL,2-[[(2-FLUORO-4-PYRIDINYL)METHYL]METHYLAMINO]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridines .
Scientific Research Applications
ETHANOL,2-[[(2-FLUORO-4-PYRIDINYL)METHYL]METHYLAMINO]- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of ETHANOL,2-[[(2-FLUORO-4-PYRIDINYL)METHYL]METHYLAMINO]- involves its interaction with specific molecular targets. The fluorine atom in the pyridine ring enhances its binding affinity to certain enzymes and receptors, thereby modulating their activity. The ethanol and methylamino groups contribute to the compound’s overall pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-methylpyridine: Similar in structure but lacks the ethanol and methylamino groups.
2-Fluoro-3-bromopyridine: Another fluorinated pyridine derivative used in similar applications.
Uniqueness
ETHANOL,2-[[(2-FLUORO-4-PYRIDINYL)METHYL]METHYLAMINO]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H13FN2O |
---|---|
Molecular Weight |
184.21 g/mol |
IUPAC Name |
2-[(2-fluoropyridin-4-yl)methyl-methylamino]ethanol |
InChI |
InChI=1S/C9H13FN2O/c1-12(4-5-13)7-8-2-3-11-9(10)6-8/h2-3,6,13H,4-5,7H2,1H3 |
InChI Key |
OKIAKTGTQXWHHT-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCO)CC1=CC(=NC=C1)F |
Origin of Product |
United States |
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